Cas no 1422343-96-1 (Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro3,2-cpyridine-2-carboxylic acid)

Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid is a chiral bicyclic compound featuring a fused furopyridine core with a tert-butoxycarbonyl (Boc) protecting group at the 5-position. This intermediate is valuable in synthetic organic chemistry, particularly for the preparation of pharmaceuticals and bioactive molecules, due to its rigid heterocyclic scaffold and functional handles for further derivatization. The Boc group enhances stability during synthetic manipulations, while the carboxylic acid moiety allows for selective coupling reactions. Its racemic nature provides flexibility in chiral resolution or asymmetric synthesis strategies. The compound’s structural complexity makes it useful for constructing constrained peptidomimetics or as a precursor in medicinal chemistry applications.
Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro3,2-cpyridine-2-carboxylic acid structure
1422343-96-1 structure
商品名:Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro3,2-cpyridine-2-carboxylic acid
CAS番号:1422343-96-1
MF:C13H21NO5
メガワット:271.309544324875
CID:4597929

Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro3,2-cpyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid
    • (2R,3aS,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-2-carboxylic acid
    • XGC34396
    • (2R,3aS,7aS)-5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid
    • Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro3,2-cpyridine-2-carboxylic acid
    • インチ: 1S/C13H21NO5/c1-13(2,3)19-12(17)14-5-4-9-8(7-14)6-10(18-9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m0/s1
    • InChIKey: SSIHZFHJWICIDE-LPEHRKFASA-N
    • ほほえんだ: O1[C@@H](C(=O)O)C[C@H]2CN(C(=O)OC(C)(C)C)CC[C@H]12

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 376
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 76.1

Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro3,2-cpyridine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
R706100-1000mg
racemic-(2R,3aS,7aS)-5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic Acid
1422343-96-1
1g
$3106.00 2023-05-17
TRC
R706100-1mg
Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid
1422343-96-1
1mg
45.00 2021-07-18
eNovation Chemicals LLC
Y1238692-100mg
Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid
1422343-96-1 95%
100mg
$525 2023-05-17
TRC
R706100-500mg
racemic-(2R,3aS,7aS)-5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic Acid
1422343-96-1
500mg
$1866.00 2023-05-17
TRC
R706100-10mg
Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid
1422343-96-1
10mg
265.00 2021-07-18
eNovation Chemicals LLC
Y1238692-5g
Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid
1422343-96-1 95%
5g
$5170 2023-05-17
TRC
R706100-1g
racemic-(2R,3aS,7aS)-5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic Acid
1422343-96-1
1g
$ 2575.00 2022-06-03
eNovation Chemicals LLC
Y1238692-1g
Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid
1422343-96-1 95%
1g
$1735 2023-05-17
TRC
R706100-2mg
Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid
1422343-96-1
2mg
65.00 2021-07-18
eNovation Chemicals LLC
Y1238692-250mg
Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid
1422343-96-1 95%
250mg
$905 2023-05-17

Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro3,2-cpyridine-2-carboxylic acid 関連文献

Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro3,2-cpyridine-2-carboxylic acidに関する追加情報

Introduction to Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic Acid (CAS No. 1422343-96-1)

Racemic-(2R,3aS,7aS-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1422343-96-1, represents a structurally complex molecule with potential applications in the development of novel therapeutic agents. The intricate stereochemistry and functional group arrangement of this compound make it a subject of considerable interest for researchers exploring new chemical entities.

The molecular structure of Racemic-(2R,3aS,7aS-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid) features a fused heterocyclic system consisting of an octahydrofuro[3,2-c]pyridine core. This core is a critical component that contributes to the compound's unique physicochemical properties and biological activity. The presence of multiple stereocenters, specifically at the 2R, 3aS, and 7aS positions, underscores the compound's chiral nature and the potential for enantioselective synthesis and analysis.

The protective group at the 5-position, in the form of a tert-butoxycarbonyl (Boc) moiety, is a common feature in peptide chemistry and serves to safeguard the carboxylic acid functionality during synthetic manipulations. This protection allows for selective modifications at other positions in the molecule without affecting the integrity of the 5-position. The Boc group can be readily removed under mild acidic conditions, making it an ideal temporary protecting group for further functionalization.

In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. The octahydrofuro[3,2-c]pyridine scaffold is particularly noteworthy because it mimics the structure of several bioactive natural products and pharmacologically relevant molecules. This structural motif has been explored in various drug discovery programs due to its ability to interact with biological targets in complex ways.

The stereochemistry of Racemic-(2R,3aS,7aS-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid) is a critical factor that influences its biological activity. Enantiomeric purity is often a key determinant of a compound's efficacy and safety in pharmaceutical applications. Therefore, methods for the synthesis and resolution of enantiomeric mixtures are essential for researchers working with this type of molecule. Chiral auxiliary-based strategies and asymmetric catalysis have been employed to achieve enantiopure forms of this compound.

The synthesis of Racemic-(2R,3aS,7aS-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid) involves multiple steps that require careful optimization to ensure high yield and purity. Key steps include cyclization reactions to form the heterocyclic core, stereocontrol strategies to establish the correct configuration at the stereocenters, and protection-deprotection sequences to handle reactive functional groups. Advances in synthetic methodologies have enabled more efficient and scalable routes to complex molecules like this one.

The biological evaluation of Racemic-(2R,3aS,7aS-5-(tert-butoxycarbonyl)octahydrofuro[
3,2-c]pyridine-
2-carboxylic acid) has revealed promising activities in several disease models. Researchers have investigated its potential as a tool compound for studying enzyme mechanisms and as a lead for developing new drugs. The compound's ability to modulate biological pathways makes it an attractive candidate for further exploration in medicinal chemistry.

In conclusion, Racemic-(
2R,
3aS,
7aS
)-5-(tert-butoxycarbonyl)octahydrofuro[
3,
2-c]pyridine-
2-carboxylic acid (CAS No.
1422343-96-1
) is a structurally complex and biologically relevant molecule with significant potential in pharmaceutical research. Its unique stereochemistry and functional group arrangement make it a valuable scaffold for drug discovery efforts. As synthetic methodologies continue to evolve, access to enantiopure forms of this compound will become more efficient, enabling further exploration of its therapeutic applications.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd